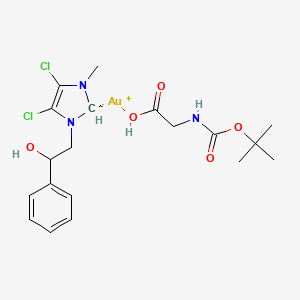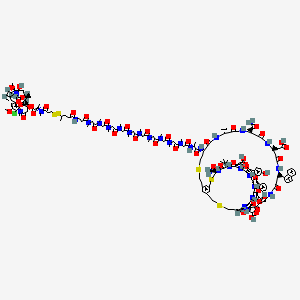
Jak1-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak1-IN-13 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family. JAK1 plays a critical role in cytokine-mediated signaling pathways, which are involved in various inflammatory and autoimmune responses, as well as certain cancers. Inhibition of JAK1 is therefore an attractive therapeutic strategy for several diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Jak1-IN-13 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route typically includes the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance selectivity and potency.
- Final purification and characterization of the compound using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Jak1-IN-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions may yield derivatives with different pharmacokinetic properties .
Applications De Recherche Scientifique
Jak1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes.
Biology: Employed in cell-based assays to investigate the effects of JAK1 inhibition on cytokine signaling and immune responses.
Medicine: Investigated as a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Used in the development of new drugs targeting the JAK-STAT pathway .
Mécanisme D'action
Jak1-IN-13 is compared with other JAK inhibitors, such as:
Tofacitinib: A non-selective JAK inhibitor that targets multiple JAK family members.
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis
Uniqueness: this compound is unique due to its high selectivity for JAK1 over other JAK family members, which may result in fewer off-target effects and improved therapeutic profiles .
Comparaison Avec Des Composés Similaires
- Tofacitinib
- Ruxolitinib
- Baricitinib
- Upadacitinib
- Filgotinib
Propriétés
Formule moléculaire |
C23H26F3N5O |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-methyl-4-[[(2S,4S)-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C23H26F3N5O/c1-14-11-17(8-10-31(14)13-15-3-5-16(6-4-15)23(24,25)26)30-20-18-7-9-28-21(18)29-12-19(20)22(32)27-2/h3-7,9,12,14,17H,8,10-11,13H2,1-2H3,(H,27,32)(H2,28,29,30)/t14-,17-/m0/s1 |
Clé InChI |
LLXUFTFQOVBHRV-YOEHRIQHSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC |
SMILES canonique |
CC1CC(CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)

